N-Cbz-2-amino-3-phenylpropylamine HCl
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Overview
Description
N-Cbz-2-amino-3-phenylpropylamine hydrochloride is a chemical compound with the molecular formula C17H21ClN2O2 and a molecular weight of 320.82 . . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cbz-2-amino-3-phenylpropylamine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-3-phenylpropylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N-Cbz-2-amino-3-phenylpropylamine hydrochloride may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-amino-3-phenylpropylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the Cbz protecting group.
Oxidation Reactions: The phenyl group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Reduction Reactions: 2-amino-3-phenylpropylamine.
Oxidation Reactions: Oxidized derivatives of the phenyl group.
Scientific Research Applications
N-Cbz-2-amino-3-phenylpropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Cbz-2-amino-3-phenylpropylamine hydrochloride involves its ability to act as a protecting group for amino acids. The Cbz group (carbobenzyloxy) protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-amino-3-phenylpropylamine: Similar protecting group (Boc) but different deprotection conditions.
N-Fmoc-2-amino-3-phenylpropylamine: Uses Fmoc as the protecting group, which is removed under basic conditions.
N-Ac-2-amino-3-phenylpropylamine: Acetyl group as the protecting group, removed under acidic conditions.
Uniqueness
N-Cbz-2-amino-3-phenylpropylamine hydrochloride is unique due to its specific protecting group (Cbz) and its stability under various reaction conditions. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection are required .
Properties
Molecular Formula |
C17H21ClN2O2 |
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Molecular Weight |
320.8 g/mol |
IUPAC Name |
benzyl N-(2-amino-3-phenylpropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H |
InChI Key |
FOBOCAFPIJZDMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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